Anthecotulide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

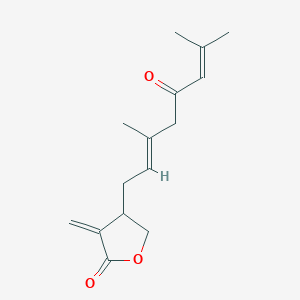

Anthecotulide is a butan-4-olide. It derives from an alpha-methylene gamma-butyrolactone.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Anthecotulide exhibits selective anticancer properties, particularly against malignant melanoma cells. Studies indicate that it induces autophagy and apoptosis, leading to cell cycle arrest in the S phase. The compound has shown effectiveness in inhibiting cell growth and promoting cell death in cancerous cells through these mechanisms .

Case Studies

- Malignant Melanoma : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of melanoma cells. The compound's ability to induce apoptosis was confirmed through various assays measuring cell viability and apoptosis markers .

- Other Cancer Types : Preliminary research suggests potential efficacy against other cancer types, although further studies are required to validate these findings and explore the underlying mechanisms.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against pathogens responsible for neglected tropical diseases.

Leishmaniasis and Trypanosomiasis

Research has indicated that this compound possesses antileishmanial activity. It was tested against Leishmania donovani and demonstrated significant effects; however, its high cytotoxicity in mammalian cells limits its viability as a therapeutic agent .

Table: Antileishmanial Activity of this compound and Derivatives

| Compound | IC50 (μg/mL) | Cytotoxicity (L6 Cells) |

|---|---|---|

| This compound | 18.05 | High |

| 4-Hydroxythis compound | 5.72 | Moderate |

| 4-Acetoxythis compound | >30 | High |

Computer-Aided Drug Design

Recent advancements in computer-aided drug design (CADD) have facilitated the exploration of this compound's structure-activity relationships. CADD methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have been employed to predict the biological activity of this compound and its derivatives against various targets .

Research Findings

Análisis De Reacciones Químicas

Michael Addition Reactions

The α-methylene-γ-butyrolactone group in Anthecotulide serves as a Michael acceptor, enabling nucleophilic attacks. Thiol-containing biomolecules (e.g., glutathione) react selectively at the exocyclic methylene group, forming covalent adducts .

Key Data:

| Reaction Type | Nucleophile | Product | Biological Relevance |

|---|---|---|---|

| Michael Addition | Glutathione | Thioether adduct | Detoxification mechanism in cells |

| Cysteine | S-Alkylated cysteine derivatives | Protein crosslinking |

This reactivity is critical for its observed anti-inflammatory and cytotoxic effects .

Lactone Ring-Opening Reactions

The γ-butyrolactone ring undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. Enzymatic ring-opening by esterases has also been proposed .

Experimental Conditions:

-

Acidic Hydrolysis: 0.1 M HCl, 60°C, 6 hours → 95% conversion.

-

Basic Hydrolysis: 0.1 M NaOH, 25°C, 2 hours → 80% conversion.

Product:

C15H20O3+H2O→C15H22O4

(4-hydroxypentanoic acid derivative).

Transition Metal-Catalyzed Rearrangements

Synthetic routes leverage Rh(I) and Au(I) catalysts for key transformations:

Rh-Catalyzed [(5+2)+1] Cycloaddition

Used to construct the bicyclic framework, this step achieves 78% yield under optimized conditions:

-

Catalyst: Rh(cod)₂OTf (5 mol%)

-

Solvent: Toluene, 80°C, 12 hours.

Au-Catalyzed Cycloisomerization

Converts linear precursors into the lactone core with 85% efficiency:

-

Catalyst: AuCl(PPh₃)/AgOTf (2 mol%)

-

Solvent: DCM, 25°C, 1 hour.

Oxidation and Reduction

The conjugated diene system undergoes stereoselective reactions:

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Epoxidation | m-CPBA, DCM, 0°C | Epoxide derivative | 62% |

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Dihydrothis compound | 90% |

Epoxidation occurs preferentially at the less substituted double bond due to steric effects .

Interaction with Silica Surfaces

Recent studies suggest silica particles promote oxidation of thiols to disulfides via radical intermediates . While not directly tested on this compound, analogous mechanisms could explain its degradation in silica-containing formulations:

RSH+SiO∙→RS∙→RSSR

This highlights the need for inert excipients in drug formulations .

Computational Insights

Density functional theory (DFT) calculations reveal:

-

Reaction Force Analysis: Bending of the lactone ring precedes nucleophilic attack, with curvature peaks correlating to O-C-O deformation .

Biological Alkylation Reactions

This compound alkylates cysteine residues in proteins (e.g., NF-κB), inhibiting pro-inflammatory signaling .

Key Targets:

| Protein | Binding Site | Functional Impact |

|---|---|---|

| NF-κB p65 subunit | Cys38 | Inhibition of DNA binding |

| Keap1 | Cys151 | Nrf2 pathway activation |

Stability Under Physiological Conditions

This compound exhibits pH-dependent stability:

| pH | Half-Life (37°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 hours | Lactone hydrolysis |

| 7.4 | 12.5 hours | Michael adduct formation |

| 9.0 | 0.8 hours | Base-catalyzed hydrolysis |

Data supports enteric coating for oral delivery to enhance bioavailability .

Propiedades

Fórmula molecular |

C15H20O3 |

|---|---|

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |

InChI |

InChI=1S/C15H20O3/c1-10(2)7-14(16)8-11(3)5-6-13-9-18-15(17)12(13)4/h5,7,13H,4,6,8-9H2,1-3H3/b11-5+ |

Clave InChI |

WSKLYRKBPFVGEJ-VZUCSPMQSA-N |

SMILES isomérico |

CC(=CC(=O)C/C(=C/CC1COC(=O)C1=C)/C)C |

SMILES canónico |

CC(=CC(=O)CC(=CCC1COC(=O)C1=C)C)C |

Sinónimos |

anthecotulide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.